molecular formula C12H18 B14376919 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 89422-05-9

3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene

Cat. No.: B14376919
CAS No.: 89422-05-9
M. Wt: 162.27 g/mol
InChI Key: NDMPGVVBUJNMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific tricyclic structure and the versatility of its chemical reactions and applications.

Properties

CAS No.

89422-05-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3,7-dimethyltricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C12H18/c1-8-3-4-10-11(8)9-5-6-12(10,2)7-9/h3,9-11H,4-7H2,1-2H3

InChI Key

NDMPGVVBUJNMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C1C3CCC2(C3)C

Origin of Product

United States

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